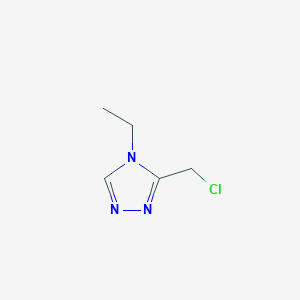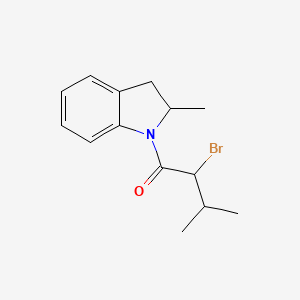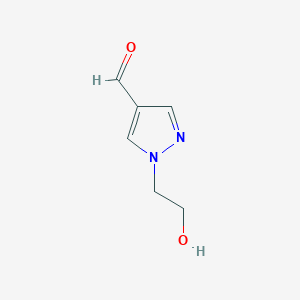
3-(3-Acetoxyphenyl)-2-bromo-1-propene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Acetoxyphenyl)-2-bromo-1-propene is an organic compound characterized by the presence of an acetoxy group attached to a phenyl ring, which is further connected to a bromo-substituted propene chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Acetoxyphenyl)-2-bromo-1-propene typically involves the following steps:
-
Bromination of 3-(3-Acetoxyphenyl)-1-propene: : This step involves the bromination of 3-(3-Acetoxyphenyl)-1-propene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions .
-
Acetylation of 3-(3-Hydroxyphenyl)-2-bromo-1-propene: : The hydroxyl group on the phenyl ring is acetylated using acetic anhydride in the presence of a base such as pyridine or triethylamine .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Acetoxyphenyl)-2-bromo-1-propene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The acetoxy group can be oxidized to form corresponding carboxylic acids or ketones.
Reduction Reactions: The double bond in the propene chain can be reduced using hydrogenation catalysts.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) under hydrogen gas.
Major Products Formed
Substitution: Formation of 3-(3-Acetoxyphenyl)-2-substituted-1-propenes.
Oxidation: Formation of 3-(3-Acetoxyphenyl)-2-bromo-1-propenoic acid or 3-(3-Acetoxyphenyl)-2-bromo-1-propanone.
Reduction: Formation of 3-(3-Acetoxyphenyl)-2-bromo-1-propane.
Applications De Recherche Scientifique
3-(3-Acetoxyphenyl)-2-bromo-1-propene has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its structural features.
Material Science: Used in the synthesis of polymers and advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(3-Acetoxyphenyl)-2-bromo-1-propene involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, while the acetoxy group can undergo hydrolysis or oxidation. The molecular targets and pathways depend on the specific reactions it undergoes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(3-Acetoxyphenyl)-1-propene: Lacks the bromine atom, making it less reactive in substitution reactions.
3-(3-Hydroxyphenyl)-2-bromo-1-propene: Contains a hydroxyl group instead of an acetoxy group, affecting its reactivity and solubility.
3-(3-Acetoxyphenyl)-2-chloro-1-propene: Similar structure but with a chlorine atom, which has different reactivity compared to bromine.
Uniqueness
3-(3-Acetoxyphenyl)-2-bromo-1-propene is unique due to the combination of the acetoxy group and the bromine atom, which provides a balance of reactivity and stability, making it a versatile intermediate in organic synthesis.
Propriétés
IUPAC Name |
[3-(2-bromoprop-2-enyl)phenyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO2/c1-8(12)6-10-4-3-5-11(7-10)14-9(2)13/h3-5,7H,1,6H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUUJVSDFFJSZNA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)CC(=C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80641197 |
Source


|
| Record name | 3-(2-Bromoprop-2-en-1-yl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80641197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890097-81-1 |
Source


|
| Record name | 3-(2-Bromoprop-2-en-1-yl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80641197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzo[d]thiazol-5-ylmethanol](/img/structure/B1291708.png)










